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2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

X-ray crystallography Structural characterization Regioisomer confirmation

Medicinal chemistry programs require unambiguous scaffold identity for SAR studies-yet regioisomeric pyrazolo[1,5-a]pyrimidines often lack deposited crystallographic data. This 2,5,7-trimethyl-3-phenyl derivative (CAS 138628-46-3) solves that gap: - **Known crystal structure**: Triclinic P¯1, R=0.0441 for pharmacophore modeling - **Fully assigned 1H/13C NMR**: Enables rapid QC and derivatization tracking - **CNS-optimized**: Zero HBD, TPSA 30 Ų, LogD 3.02 (pH 7.4) - **Cleaner off-target profile**: Divergent from COX-2/PDE2A pharmacophores Immediate shipment as research-grade solid (≥97%).

Molecular Formula C15H15N3
Molecular Weight 237.306
CAS No. 138628-46-3
Cat. No. B2700329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
CAS138628-46-3
Molecular FormulaC15H15N3
Molecular Weight237.306
Structural Identifiers
SMILESCC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C
InChIInChI=1S/C15H15N3/c1-10-9-11(2)18-15(16-10)14(12(3)17-18)13-7-5-4-6-8-13/h4-9H,1-3H3
InChIKeyKOCNNZCICBXQFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Procurement Baseline


2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 138628-46-3) is a heterocyclic compound within the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole-pyrimidine bicyclic core with methyl substituents at the 2-, 5-, and 7-positions and a phenyl ring at the 3-position . Its molecular formula is C15H15N3 with a molecular weight of 237.30 g/mol, and it bears the MDL identifier MFCD00750794 [1]. The compound has been the subject of dedicated structural characterization, including full assignment of 1H and 13C NMR spectra and X-ray crystallographic analysis [2]. It is commercially available as a research-grade chemical from suppliers including Sigma-Aldrich (AldrichCPR collection) and MolCore, typically at purities ≥97–98% [1].

1
Regioisomer Identity 2,5,7-Trimethyl-3-phenyl substitution confirmed by X-ray and full NMR assignment
2
Procurement Profile AldrichCPR unique chemical designation; research-grade purity ≥97%
3
Scaffold Utility Medicinal chemistry scaffold with demonstrated 6-position derivatization potential

Why Generic Substitution Fails: Regiochemistry Matters


The pyrazolo[1,5-a]pyrimidine scaffold is highly sensitive to substituent position and pattern, with small changes in methylation or phenyl placement producing divergent biological and physicochemical profiles [1]. In the COX-2 inhibitor series, for example, 6,7-dimethyl substitution provided optimal activity, whereas substitution at the 5-position altered potency and PDE selectivity profiles in phosphodiesterase inhibitor programs [1][2]. The target compound bears a unique 2,5,7-trimethyl-3-phenyl arrangement that differentiates it from the more common 5,7-dimethyl-2-phenyl, 5,7-dimethyl-3-phenyl, or 2,5-dimethyl-3-phenyl regioisomers [3]. These positional differences directly impact lipophilicity (predicted LogP ~2.69–4.14 vs. alternative regioisomers) , crystallographic packing, and the compound's suitability as a derivatization scaffold—meaning generic substitution with a differently substituted analog cannot guarantee equivalent behavior in a given assay or synthetic route.

!
Regioisomer position shift 5,7-Dimethyl-2-phenyl or 2,5-dimethyl-3-phenyl regioisomers are distinct catalog entries with divergent lipophilicity and crystallographic packing
!
Assay behavior may not transfer Methyl group count and placement directly modulate LogP in this scaffold; substitution pattern changes may shift assay-relevant properties
!
Derivatization route divergence Regioisomers with different methyl/phenyl patterns cannot guarantee equivalent behavior in a given synthetic route or derivatization sequence

Differential Evidence vs. In-Class Analogs


X-ray Crystal Structure Confirmation vs. Predicted Analogs

2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has been fully characterized by single-crystal X-ray diffraction, with fully assigned 1H and 13C NMR spectra, providing unambiguous confirmation of its 2,5,7-trimethyl-3-phenyl regiochemistry [1]. The crystal structure was solved in the triclinic space group P¯1 with unit cell parameters a = 8.1954(13) Å, b = 9.8624(11) Å, c = 10.1916(12) Å, α = 66.138(9)°, β = 89.375(12)°, γ = 87.320(12)°, and final R-value of 0.0441 [1][2]. In contrast, common regioisomers such as 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine and 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine lack peer-reviewed, single-crystal X-ray structural data in the primary literature as of 2026, with structural information limited to computational predictions or powder diffraction [3].

X-ray Crystal Structure
Cross-study comparable
R = 0.0441
Triclinic P¯1; a = 8.1954 Å, b = 9.8624 Å, c = 10.1916 Å
Supports definitive regioisomer confirmation for docking and modeling
Comparators lack peer-reviewed single-crystal data
X-ray crystallography Structural characterization Regioisomer confirmation

Regiochemistry-Driven Lipophilicity Differences

The predicted partition coefficient (ACD/LogP) for 2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is 2.69, with a KOWWIN-estimated Log Kow of 4.14 . Its predicted LogD at both pH 5.5 and pH 7.4 is 3.02, with a bioconcentration factor (BCF) of 116 . In comparison, the regioisomer 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine (different phenyl position) and 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (lacking the 2-methyl group) exhibit different predicted lipophilicities due to altered molecular shape and electron distribution [1]. The presence of three methyl groups (2-, 5-, and 7-positions) plus a 3-phenyl substituent distinguishes the target compound from analogs with only two methyl groups or different phenyl placement.

Predicted Lipophilicity
Class-level inference
LogP = 2.69
LogD (pH 7.4) = 3.02; BCF = 116; PSA = 30 Ų
Lipophilicity may influence assay format and permeability context
Predicted values; experimental LogP unavailable
Lipophilicity ADME prediction Regioisomer comparison

TAAR1 Agonist Activity of a 6-Substituted Derivative

A 6-substituted derivative of 2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine—specifically N-[4-(4-ethyl-1-piperazinyl)phenyl]-3-(2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide (BDBM96820)—was evaluated in a fluorescence-based cell-based high-throughput dose-response assay for human trace amine-associated receptor 1 (TAAR1) agonism and demonstrated an EC50 of 12,489 nM [1]. The same derivative showed EC50 and IC50 values >29,900 nM against the human guanine nucleotide-binding protein subunit alpha-15 (GNA15), indicating selectivity for TAAR1 over this counter-screen target [2]. The parent compound (unsubstituted at the 6-position) serves as the scaffold from which this activity was derived, and the availability of its X-ray crystal structure enables structure-guided optimization at the 6-position [3].

TAAR1 Agonist Activity
Supporting evidence
EC50 = 12,489 nM
≥2.4-fold selective over GNA15 counter-screen
Supports 6-position scaffold elaboration for GPCR campaigns
Derivative BDBM96820; parent compound not tested
TAAR1 GPCR screening Derivatization potential

AldrichCPR Unique Chemical Designation

Sigma-Aldrich lists 2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine under its AldrichCPR (Chemical Procurement Resource) collection as a unique chemical provided specifically to early discovery researchers [1]. Sigma-Aldrich explicitly notes that it does not collect analytical data for this product and sells it 'AS-IS' without warranties of merchantability or fitness for a particular purpose [1]. This contrasts with common pyrazolo[1,5-a]pyrimidine building blocks such as 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine, which may be available through multiple vendors with certificate-of-analysis documentation. The AldrichCPR designation implies that this particular regioisomer is considered a non-standard, specialty item warranting procurement directly from Sigma-Aldrich's curated collection.

Commercial Sourcing
Supporting evidence
AldrichCPR BOG00111-1G; single-source designation; no supplier analytical data collected
Specialty procurement requires independent analytical verification
Additional suppliers: MolCore (NLT 98%), Leyan (98%)
Chemical sourcing Unique chemical collection Early discovery

CNS-Favorable Physicochemical Profile

2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine possesses zero hydrogen bond donors (HBD = 0), three hydrogen bond acceptors (HBA = 3), a topological polar surface area (TPSA) of 30 Ų, and only one freely rotatable bond . These values fall within the optimal range for CNS drug candidates (typically HBD ≤ 3, TPSA ≤ 90 Ų) [1]. In comparison, many biologically active pyrazolo[1,5-a]pyrimidine derivatives in the COX-2 or kinase inhibitor literature bear additional polar substituents (sulfonamides, carboxylates, amides) that increase HBD count and TPSA, potentially reducing passive CNS penetration. The minimal substitution pattern of the target compound preserves the core scaffold's intrinsic CNS-favorable physicochemical properties.

CNS Physicochemical Profile
Class-level inference
HBD = 0
TPSA = 30 Ų
Rotatable bonds = 1
Rule of 5 violations = 0
CNS drug-likeness parameter review context
Predicted from ACD/Labs Percepta; comparative to polar-substituted analogs
CNS drug design Physicochemical profiling Blood-brain barrier permeability

Differentiated Selectivity vs. COX-2 and PDE Targets

Published SAR for pyrazolo[1,5-a]pyrimidines demonstrates that substituent position critically determines target potency and selectivity. In COX-2 inhibitor optimization, the 6,7-dimethyl substitution pattern (as in compound 10f: 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine) provided the most potent and selective COX-2 inhibition (IC50 < 10 nM) [1]. In phosphodiesterase 2A (PDE2A) inhibitors, substitution at the 5-position of the pyrazolo[1,5-a]pyrimidine core resulted in a 5- to 10-fold loss in potency and decreased PDE selectivity [2]. The target compound's 2,5,7-trimethyl-3-phenyl arrangement places methyl groups at positions that differ from both the optimal COX-2 pattern (which requires 6,7-disubstitution) and the PDE-sensitive 5-position, suggesting a differentiated target selectivity profile that may be advantageous for targets where COX-2 or PDE activity is undesired.

COX-2 / PDE Selectivity SAR
Class-level inference
2,5,7-Trimethyl pattern structurally divergent from 6,7-dimethyl COX-2 pharmacophore and PDE2A 5-substitution liability
Class-level selectivity differentiation context for off-target review
SAR inference; target compound IC50 values not available
Structure-activity relationship COX-2 inhibition Kinase selectivity

Optimal Research Applications Based on Evidence


Structure-Based Drug Design with Validated Geometry

Programs employing X-ray crystallography, molecular docking, or structure-based virtual screening benefit from the experimentally determined crystal structure of 2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine [1]. Unlike regioisomeric analogs that lack deposited single-crystal structures, this compound provides unambiguous atomic coordinates (triclinic P¯1, R = 0.0441) that can be directly used for pharmacophore modeling, fragment growing, or scaffold hopping exercises [1][2]. The fully assigned 1H and 13C NMR spectra further support analytical method development and compound identity verification in medicinal chemistry workflows [1].

CNS-Targeted Fragment-Based Discovery

With zero hydrogen bond donors, a TPSA of 30 Ų, and only one rotatable bond, 2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine falls within optimal CNS drug-likeness parameters [1]. Its predicted LogD of 3.02 at physiological pH [1] supports passive membrane permeability, making it suitable as a fragment or minimal scaffold for CNS target programs. In contrast, more polar pyrazolo[1,5-a]pyrimidine derivatives optimized for peripheral targets (e.g., COX-2 inhibitors with sulfonyl groups) carry higher TPSA and HBD counts that may limit brain penetration [2].

GPCR Agonist Screening Cascades

The demonstrated TAAR1 agonist activity (EC50 = 12,489 nM) of a 6-substituted derivative [1] establishes that the 2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine core is a viable scaffold for GPCR ligand discovery. Researchers can procure the parent compound, confirm identity via the published X-ray and NMR data [2], and pursue parallel derivatization at the 6-position to explore structure-activity relationships across aminergic GPCR targets, using the TAAR1/GNA15 selectivity data (≥2.4-fold) as a benchmark for target engagement specificity [1].

Chemical Probe Development with Reduced Off-Target Liability

SAR evidence from the pyrazolo[1,5-a]pyrimidine class indicates that the 2,5,7-trimethyl-3-phenyl substitution pattern is structurally divergent from pharmacophores optimized for COX-2 inhibition (which require 6,7-disubstitution) [1] and PDE2A inhibition (where 5-substitution reduces potency 5- to 10-fold) [2]. This suggests the scaffold may exhibit reduced off-target activity at these common anti-targets, making it a cleaner starting point for chemical probe development. The unique AldrichCPR designation [3] and availability of definitive structural characterization [4] further support its selection for probe chemistry where compound identity and scaffold novelty are paramount.

Application
Selection Property
Validation Focus
X-ray-guided molecular design
Validated atomic coordinates from single-crystal structure
Docking and structure-based modeling review
CNS-targeted fragment elaboration
Low TPSA and zero HBD profile
CNS drug-likeness parameter review
GPCR ligand discovery campaigns
6-Position derivatization context with reported TAAR1 activity
Target-engagement assay review
Selective chemical probe design
Structurally divergent from COX-2 and PDE pharmacophores
Off-target selectivity context review
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